Lipophilicity: Ethoxy vs. Methoxy Analogs
3-Ethoxybutan-1-amine hydrochloride has a calculated ClogP of 0.493 (Enamine database) , compared with predicted logP values of approximately -0.196 to 0.104 for 3-methoxybutan-1-amine (ChemBase; multiple prediction methods) [1]. This represents an approximate 0.4–0.7 log unit increase in lipophilicity attributable to the replacement of the methoxy (–OCH₃) with an ethoxy (–OCH₂CH₃) group. In medicinal chemistry and agrochemical design, a ΔlogP of 0.4–0.7 is meaningful for modulating membrane permeability, off-target binding, and metabolic stability [2]. The unsubstituted butan-1-amine free base has an experimental logP of 0.97 (Hansch), indicating the ether oxygen reduces lipophilicity by approximately 0.5 log units relative to the all-carbon analog.
| Evidence Dimension | Lipophilicity (ClogP / predicted logP) |
|---|---|
| Target Compound Data | ClogP = 0.493 (Enamine database) |
| Comparator Or Baseline | 3-Methoxybutan-1-amine: predicted logP = -0.196 to 0.104 (ChemBase); Butan-1-amine free base: experimental logP = 0.97 (Hansch) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.7 vs. methoxy analog; ΔlogP ≈ -0.48 vs. unsubstituted butylamine |
| Conditions | In silico prediction (different algorithms); no experimental logP available for target compound |
Why This Matters
For procurement decisions, the ethoxy analog offers intermediate lipophilicity between the overly polar methoxy analog and the excessively lipophilic unsubstituted butylamine, providing a tunable parameter for drug-like or agrochemical-like property space without requiring custom synthesis of a mixed ether.
- [1] ChemBase. 3-Methoxybutan-1-amine (CAS 77689-67-9). Predicted logP: -0.196 to 0.104. https://www.chembase.cn (accessed April 2026). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Butan-1-amine experimental logP = 0.97. View Source
